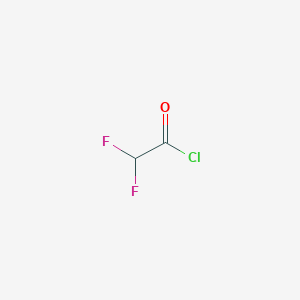

2,2-Difluoroacetyl chloride

Cat. No. B1333779

Key on ui cas rn:

381-72-6

M. Wt: 114.48 g/mol

InChI Key: KURKJXZWCPWPFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08716526B2

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

calcium chloride

Quantity

120 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)F)F

|

Step Three

|

Name

|

calcium chloride

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed that a heat spot of 10 to 20° C.

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The outlet gas was sampled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)Cl)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08716526B2

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

calcium chloride

Quantity

120 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)F)F

|

Step Three

|

Name

|

calcium chloride

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed that a heat spot of 10 to 20° C.

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The outlet gas was sampled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)Cl)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |